molecular formula C18H40ClNO2 B14171403 N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride CAS No. 56167-12-5

N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride

Cat. No.: B14171403
CAS No.: 56167-12-5
M. Wt: 338.0 g/mol
InChI Key: XLCAUSIPTHENIK-UHFFFAOYSA-N
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Description

N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two beta-hydroxyethyl groups attached to a central nitrogen atom, which is further bonded to a tetradecane chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride typically involves the reaction of 2-chloroethanol with a primary amine, such as 2-aminotetradecane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of surfactants and emulsifiers.

    Biology: Employed in the study of cell membrane interactions and as a component in the formulation of biological buffers.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The mechanism of action of N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another compound with beta-hydroxyethyl groups, used as a biological buffer.

    N,N-Bis(2-hydroxyethyl)ethylenediamine: A similar compound with two beta-hydroxyethyl groups attached to an ethylenediamine backbone, used in various chemical applications.

Uniqueness

N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride is unique due to its long tetradecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to integrate into lipid bilayers and modulate membrane properties also sets it apart from other similar compounds.

Properties

CAS No.

56167-12-5

Molecular Formula

C18H40ClNO2

Molecular Weight

338.0 g/mol

IUPAC Name

bis(2-hydroxyethyl)-tetradecan-2-ylazanium;chloride

InChI

InChI=1S/C18H39NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2)19(14-16-20)15-17-21;/h18,20-21H,3-17H2,1-2H3;1H

InChI Key

XLCAUSIPTHENIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)[NH+](CCO)CCO.[Cl-]

Origin of Product

United States

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